
5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide is a chemical compound with the molecular formula C12H9ClN2O2 It is known for its unique structure, which includes a chloro group, a hydroxy group, and a pyridinyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-pyridin-3-ylbenzamide
Reduction: Formation of 5-chloro-2-hydroxy-N-pyridin-3-ylbenzylamine
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-hydroxy-N-(pyridin-2-yl)benzamide
- 5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide
- 5-chloro-2-hydroxy-N-(pyrimidin-2-yl)benzamide
Uniqueness
5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide is unique due to the specific positioning of the pyridinyl group at the 3-position of the benzamide core This structural feature may confer distinct reactivity and biological activity compared to its analogs with pyridinyl groups at different positions
Propiedades
Número CAS |
634185-52-7 |
|---|---|
Fórmula molecular |
C12H9ClN2O2 |
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-4-11(16)10(6-8)12(17)15-9-2-1-5-14-7-9/h1-7,16H,(H,15,17) |
Clave InChI |
PHRCJJDVUZDVCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
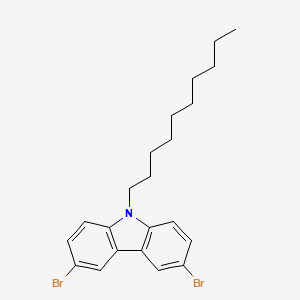
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
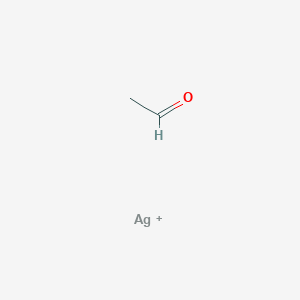
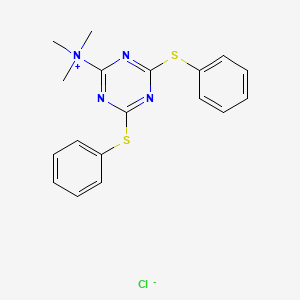
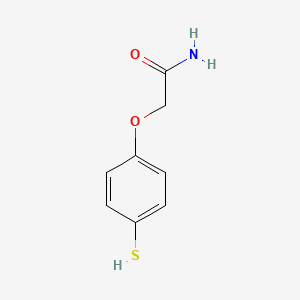
![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
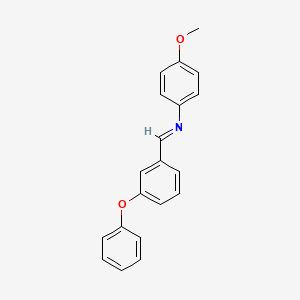
![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)

